N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide
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Overview
Description
N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide is a synthetic organic compound with the molecular formula C19H18N2O2S and a molecular weight of 338.4 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide typically involves the reaction of 4-methoxy-3-methylphenyl isothiocyanate with benzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring and benzamide moiety are likely involved in binding to these targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(3-methylphenyl)benzamide: Similar structure but lacks the thiazole ring.
N-(4-methylphenyl)benzamide: Similar structure but lacks both the thiazole ring and methoxy group.
Uniqueness
N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide is unique due to the presence of both the thiazole ring and the methoxy group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C19H18N2O2S/c1-13-10-15(8-9-17(13)23-2)16-12-24-18(21-16)11-20-19(22)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,20,22) |
InChI Key |
DHWIUSCYWBYVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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